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Compound of Interest

Fluorescent Red Mega 485 NHS-
Compound Name:
ester

Cat. No.: B1443689

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed recommendations and protocols for the use of
Fluorescent Red Mega 485 NHS-ester in labeling primary amine-containing molecules such

as proteins, antibodies, and peptides.

Introduction

Fluorescent Red Mega 485 NHS-ester is an amine-reactive fluorescent dye designed for
covalent labeling of biomolecules.[1][2] This dye is particularly well-suited for multicolor imaging
techniques due to its large Stokes shift, with an excitation maximum at approximately 482 nm
and an emission maximum at around 559 nm.[3] The N-hydroxysuccinimide (NHS) ester
functional group reacts with primary amines on target molecules in a pH-dependent manner to
form a stable amide bond.[4][5][6]

Buffer Recommendations and pH

The efficiency of the labeling reaction with an NHS-ester is critically dependent on the pH of the
reaction buffer.[7] Primary amines must be in a deprotonated state to be reactive, which is
favored at a slightly alkaline pH. However, at excessively high pH, the hydrolysis of the NHS-
ester becomes a significant competing reaction, reducing the labeling efficiency.
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The optimal pH range for NHS-ester coupling reactions is generally between 7.2 and 8.5, with
a recommended optimum of pH 8.3-8.5.[7][8]

Recommended Buffers:

0.1 M Sodium Bicarbonate Buffer (pH 8.3-8.5): A commonly used and effective buffer for
NHS-ester reactions.[9]

0.1 M Phosphate Buffer (pH 7.5-8.0): An alternative to bicarbonate buffer.

0.1 M Borate Buffer (pH 8.0-8.5): Another suitable buffer for amine-reactive labeling.

HEPES Buffer (pH 7.5-8.0): Can also be used for the conjugation reaction.
Buffers to Avoid:

It is crucial to avoid buffers that contain primary amines, as they will compete with the target
molecule for reaction with the NHS-ester.[8] Buffers to avoid include:

e Tris (tris(hydroxymethyl)aminomethane)
e Glycine

If your protein of interest is in a buffer containing primary amines, it must be exchanged into
one of the recommended buffers before labeling.

Summary of Buffer Conditions
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Buffer ] Recommended )
Concentration Optimal pH Notes
Component pH Range
Sodium Most commonly
_ 0.1M 8.0-8.5 8.3
Bicarbonate recommended.
Sodium Good alternative
0.1M 7.2-8.0 7.5 _
Phosphate to bicarbonate.
Effective for
Sodium Borate 0.1M 8.0-9.0 8.5 maintaining
alkaline pH.
Non-amine
containing
HEPES 0.1M 7.2-8.0 7.5 o
zwitterionic
buffer.

Experimental Protocols
General Workflow for Protein Labeling

The following diagram illustrates the general workflow for labeling a protein with Fluorescent
Red Mega 485 NHS-ester.
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General workflow for protein labeling with Fluorescent Red Mega 485 NHS-ester.

Detailed Protocol for Antibody Labeling

This protocol provides a method for labeling 1 mg of an IgG antibody. The amounts can be

scaled for different quantities of protein.

Materials:

Fluorescent Red Mega 485 NHS-ester

Antibody (or other protein) to be labeled (in an amine-free buffer)
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
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e Purification column (e.g., Sephadex G-25)

¢ Quenching Buffer (optional): 1 M Tris-HCI, pH 8.0 or 1.5 M Hydroxylamine, pH 8.5
Procedure:

o Prepare the Antibody Solution:

o Dissolve or buffer exchange the antibody into the Reaction Buffer at a concentration of 1-
10 mg/mL.[7] For this protocol, we will assume a concentration of 2 mg/mL.

o Ensure the antibody solution is free of any amine-containing stabilizers like Tris, glycine, or
bovine serum albumin (BSA).

e Prepare the Dye Stock Solution:

o Allow the vial of Fluorescent Red Mega 485 NHS-ester to warm to room temperature
before opening to prevent moisture condensation.

o Prepare a 10 mg/mL stock solution of the dye in anhydrous DMSO or DMF.[2] For
example, add 100 pL of solvent to 1 mg of the dye. Vortex briefly to ensure it is fully
dissolved. This solution should be prepared fresh immediately before use.

e Calculate Molar Excess:

o The optimal molar excess of dye to protein depends on the protein and the desired degree
of labeling (DOL). A starting point for antibodies is a 10-20 fold molar excess.[8]

o Calculation Example:
= Molecular weight of IgG antibody = 150,000 g/mol
» Molecular weight of Fluorescent Red Mega 485 NHS-ester = 599.65 g/mol [3]
» Moles of antibody (1 mg): (0.001 g) / (150,000 g/mol ) = 6.67 x 10=° mol

= Moles of dye for a 15-fold molar excess: (6.67 x 10~° mol) * 15 =1.0 x 10~7 mol

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.lumiprobe.com/protocols/nhs-ester-labeling
https://www.benchchem.com/product/b1443689?utm_src=pdf-body
https://www.furthlab.xyz/antibody_conjugation
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_NHS_Ester_Labeling_A_Guide_to_Molar_Excess_Calculations_and_Experimental_Procedures.pdf
https://www.benchchem.com/product/b1443689?utm_src=pdf-body
https://www.sigmaaldrich.com/KR/ko/product/sigma/68360
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1443689?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

» Mass of dye needed: (1.0 x 10~7 mol) * (599.65 g/mol ) = 6.0 x 10-5 g = 60 ug

» Volume of 10 mg/mL dye stock to add: (60 pg) / (10 pg/pL) = 6 pL

e Conjugation Reaction:

o While gently stirring or vortexing, add the calculated volume of the dye stock solution to
the antibody solution.

o Incubate the reaction for 1-2 hours at room temperature, protected from light.[5]
Alternatively, the reaction can be carried out for 2-4 hours at 4°C.

e Quench the Reaction (Optional):

o To stop the reaction, you can add a quenching buffer to a final concentration of 50-100
mM. Incubate for 15-30 minutes at room temperature. This step is optional if the
purification is performed immediately after the reaction.

 Purification of the Conjugate:

o Separate the labeled antibody from the unreacted dye using a size-exclusion
chromatography column (e.g., Sephadex G-25) equilibrated with your desired storage
buffer (e.g., PBS).

o Collect the fractions containing the labeled antibody, which will typically be the first colored
fractions to elute.

e Characterization of the Conjugate:

o Determine the protein concentration and the degree of labeling (DOL). The DOL is the
average number of dye molecules conjugated to each protein molecule.

o The DOL can be calculated using the absorbance of the conjugate at 280 nm (for the
protein) and at the absorbance maximum of the dye (~482 nm).

o Storage:
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o Store the labeled antibody at 4°C for short-term storage or at -20°C for long-term storage.
[10] Adding a stabilizer such as BSA (if compatible with your application) and a
bacteriostatic agent like sodium azide is recommended for long-term storage.[9]

Application Example: Visualization of Signaling
Pathways

Fluorescently labeled antibodies are powerful tools for visualizing the components of signaling
pathways within cells using techniques like immunofluorescence microscopy. For example, an
antibody targeting a key protein in the Mitogen-Activated Protein Kinase (MAPK) pathway can
be labeled with Fluorescent Red Mega 485 to study its localization and expression under
different cellular conditions.

MAPK Signaling Pathway Overview

The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular
processes, including cell proliferation, differentiation, and apoptosis.
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Simplified diagram of the MAPK signaling pathway.

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b1443689?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1443689?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

An antibody specific to a phosphorylated form of ERK (p-ERK), labeled with Fluorescent Red
Mega 485, could be used to visualize the activation of this pathway in response to growth
factor stimulation. The translocation of the fluorescently labeled p-ERK from the cytoplasm to
the nucleus can be observed and quantified using fluorescence microscopy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b1443689?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC4319366/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4319366/
https://www.furthlab.xyz/antibody_conjugation
https://www.sigmaaldrich.com/KR/ko/product/sigma/68360
https://www.sigmaaldrich.com/KR/ko/product/sigma/68360
https://www.thermofisher.com/hk/en/home/life-science/protein-biology/protein-biology-learning-center/protein-biology-resource-library/pierce-protein-methods/amine-reactive-crosslinker-chemistry.html
https://www.glenresearch.com/reports/gr32-26
https://www.benchchem.com/pdf/Optimizing_Bioconjugation_A_Guide_to_NHS_Ester_Reactions.pdf
https://www.lumiprobe.com/protocols/nhs-ester-labeling
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_NHS_Ester_Labeling_A_Guide_to_Molar_Excess_Calculations_and_Experimental_Procedures.pdf
https://biotium.com/tech-tips-protocols/protocol-succinimidyl-ester-labeling-of-protein-amines/
https://abberior.rocks/expertise/protocols/nhs-ester-protocol/
https://www.benchchem.com/product/b1443689#fluorescent-red-mega-485-nhs-ester-buffer-recommendations-and-ph
https://www.benchchem.com/product/b1443689#fluorescent-red-mega-485-nhs-ester-buffer-recommendations-and-ph
https://www.benchchem.com/product/b1443689#fluorescent-red-mega-485-nhs-ester-buffer-recommendations-and-ph
https://www.benchchem.com/product/b1443689#fluorescent-red-mega-485-nhs-ester-buffer-recommendations-and-ph
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1443689?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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